N-[(2,4-difluorophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-4-hydroxy-2-oxo-1H-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O3/c17-9-4-3-8(11(18)6-9)7-20-15(23)12-13(22)10-2-1-5-19-14(10)21-16(12)24/h1-6H,7H2,(H,20,23)(H2,19,21,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUCMJNWCFCJGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)C(=C2O)C(=O)NCC3=C(C=C(C=C3)F)F)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-difluorophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-difluorobenzylamine with a suitable naphthyridine derivative under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-difluorophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N-[(2,4-difluorophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on biological systems.
Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Mechanism of Action
The mechanism of action of N-[(2,4-difluorophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Fluorination: The 2,4-difluorobenzyl group in the target compound improves metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., 5a4) .
- 4-Position Substitutions: Hydroxy groups (as in the target compound) are critical for Mg²⁺ chelation, while bulkier substituents (e.g., morpholino in 5h) enhance solubility without compromising activity .
- Aminoethyl Modification: Compound 5n’s ethylenediamine side chain increases cell membrane permeability, making it suitable for in vivo studies .
Physicochemical and Spectral Properties
- ESI-MS/HRMS: The target compound exhibits m/z 375.1 (MH⁺) , while morpholino-substituted 5h shows m/z 389.1 (MH⁺) due to the added morpholine ring .
- ¹H NMR : The 2,4-difluorobenzyl group in the target compound produces distinct aromatic splitting patterns (δ 7.46 ppm, dd, J=15.3, 8.5 Hz) .
Biological Activity
N-[(2,4-difluorophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C13H10F2N2O3
- Molecular Weight : 280.227 g/mol
- CAS Number : 1800247-11-3
Antimicrobial Activity
The compound exhibits notable antimicrobial properties, particularly against various bacterial strains. Research indicates that derivatives of naphthyridine, including this compound, demonstrate broad-spectrum antibacterial activity.
Key Findings:
- Antibacterial Efficacy : In studies comparing the compound to established antibiotics like ciprofloxacin and ofloxacin, it showed comparable or superior activity against both Gram-positive and Gram-negative bacteria including Staphylococcus aureus and Escherichia coli .
- Resistance Profiles : The compound has been effective against drug-resistant strains, which is critical in the context of rising antibiotic resistance .
- Mechanism of Action : The antibacterial action is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial replication .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity against pathogens like Candida albicans and Aspergillus niger. The presence of the fluorinated phenyl group enhances its interaction with fungal cell membranes, leading to increased permeability and cell death .
Antiparasitic Activity
Recent studies have also highlighted the antiparasitic potential of naphthyridine derivatives. For instance, compounds similar to this compound have demonstrated effectiveness against malaria parasites in vitro .
Comparative Table of Biological Activities
Case Study 1: Antibacterial Testing
A study conducted by H.K. Gencer et al. synthesized various naphthyridine derivatives including this compound. These compounds were tested against a panel of drug-resistant bacteria. Results indicated that certain derivatives exhibited significant activity against resistant strains, outperforming traditional antibiotics in some cases .
Case Study 2: Antifungal Efficacy
Another investigation focused on the antifungal properties of this compound against clinical isolates of Candida. The results demonstrated that the compound inhibited fungal growth effectively at concentrations lower than those required for conventional antifungal agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
